N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Overview
Description
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide is a useful research compound. Its molecular formula is C8H17N5 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Effects and Oxidative Stress
- Neuroprotective Effects and Oxidative Stress Reduction: A study examined the effects of biguanides, including N-[amino(imino)methyl]piperidine-1-carboximidamide, on biochemiluminescence parameters and reduced glutathione levels in rats. The results indicated that these substances could decrease free-radical oxidation levels and produce a neuroprotective effect under post-ischemic reperfusion conditions (Popova et al., 2011).
Glyoxal-Arginine Modifications
- Glyoxal-Arginine Interaction: This compound was found to be involved in the reaction of arginine with glyoxal, leading to specific modifications. These modifications were important for understanding the interactions and reactions involving arginine in different contexts (Glomb & Lang, 2001).
Spectroscopic Studies
- Electronic and Nuclear Magnetic Resonance Features: Spectroscopic investigations have explored the tautomeric forms of compounds related to N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide, providing insights into their electronic structures and chemical behavior (Baykal et al., 2006).
Tautomeric Studies
- Tautomerism Investigations: Studies have examined the tautomeric behaviors of compounds similar to this compound, revealing insights into their chemical stability and reactivity under various conditions (Ebead et al., 2007).
Mechanism of Action
Target of Action
The primary target of N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide is the Gag-Pol polyprotein . This protein is crucial in the life cycle of certain viruses, particularly retroviruses .
Mode of Action
It is known to interact with its target, the gag-pol polyprotein . The interaction between the compound and its target may result in changes that affect the function of the protein, potentially inhibiting the replication of the virus .
Biochemical Pathways
Given its target, it is likely involved in pathways related to viral replication .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target in the body .
Result of Action
Given its target, it is likely that the compound interferes with the function of the gag-pol polyprotein, potentially inhibiting the replication of certain viruses .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its target and performs its function .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Future studies could focus on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
N-(diaminomethylidene)-4-methylpiperidine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5/c1-6-2-4-13(5-3-6)8(11)12-7(9)10/h6H,2-5H2,1H3,(H5,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEQXDWYNXSHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.